4-Cyano-3-fluorophenyl 4-pentylbenzoate
Overview
Description
4-Cyano-3-fluorophenyl 4-pentylbenzoate is a useful research compound. Its molecular formula is C19H18FNO2 and its molecular weight is 311.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Quantum Chemical Analysis and Reactivity
- 4-Cyano-3-fluorophenyl 4-pentylbenzoate and related nematogens have been studied through quantum chemical calculations using Density Functional Theory (DFT) and Hartree-Fock (HF) methods. The presence of a terminal cyano group provides these molecules with positive dielectric anisotropy, high optical anisotropy, and significant thermal and chemical stability. These properties make them suitable for various display and photonic applications. Detailed vibrational spectra analysis and frontier molecular orbital analysis underline their potential in material science and molecular electronics (Prasad & Ojha, 2018).
Liquid Crystalline Properties
- The study of liquid crystallinity values in compounds similar to this compound, such as 2-fluorenyl 4-alkylbenzoates, reveals significant insights into their mesophase behavior. These studies, which include variations in the cyano group or hydrogen as the end group, highlight the nuanced changes in properties like birefringence and viscosity, contributing to our understanding of their potential in liquid crystal displays and related technologies (Yamamoto et al., 2005).
Mesomorphic and Dielectric Properties
- The homologous series of compounds including this compound showcase nematic mesophases accompanied by smectic phases in certain conditions. The dielectric anisotropy of these compounds demonstrates a strong dependence on frequency, making them suitable for formulation in nematic mixtures for dual-frequency addressing systems. This underlines their importance in advanced display technologies (Ziobro et al., 2009).
Mechanism of Action
Target of Action
The primary target of 4-Cyano-3-fluorophenyl 4-pentylbenzoate is the liquid crystal phase of materials . This compound is known to influence the orientation and alignment of molecules within this phase .
Mode of Action
This compound interacts with its targets by inducing changes in the thermodynamic properties of the liquid crystal phase . It affects the balance between energetic favorability and entropic favorability, which are key factors in the formation of the partially ordered states in the liquid crystal phases .
Biochemical Pathways
The action of this compound primarily affects the thermodynamic pathways involved in the formation and stabilization of liquid crystal phases . The compound’s interaction with these pathways results in significant changes in phase behaviors .
Pharmacokinetics
Its thermodynamic properties suggest that its bioavailability may be influenced by factors such as temperature and the size and thermal history of the sample .
Result of Action
The action of this compound results in the formation of seven distinct phases: the nematic phase, glass of the nematic phase, crystal I, crystal II, crystal III, crystal IV, and isotropic liquid . The compound also induces transitions between these phases .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature and the size and thermal history of the sample . For instance, certain crystalline phases were observed only when the sample was subjected to a lowest temperature of 78 K .
Properties
IUPAC Name |
(4-cyano-3-fluorophenyl) 4-pentylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2/c1-2-3-4-5-14-6-8-15(9-7-14)19(22)23-17-11-10-16(13-21)18(20)12-17/h6-12H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGYBTOINXAQJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566669 | |
Record name | 4-Cyano-3-fluorophenyl 4-pentylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86786-89-2 | |
Record name | 4-Cyano-3-fluorophenyl 4-pentylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86786-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyano-3-fluorophenyl 4-pentylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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